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Compound of Interest

Compound Name: Caffeidine

Cat. No.: B195705 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into the natural occurrence of caffeidine in tea

(Camellia sinensis) and coffee (Coffea spp.). Extensive review of scientific literature and

chemical databases reveals no evidence to support the natural biosynthesis or presence of

caffeidine in these plants. Instead, caffeidine is identified as a known impurity of caffeine,

designated as "Caffeine EP Impurity E," formed through the chemical degradation of caffeine

under specific conditions. This document provides a comprehensive overview of caffeidine, its

relationship to caffeine, and the conditions leading to its formation.

Caffeidine: Chemical Identity and Properties
Caffeidine, chemically distinct from caffeine, is an imidazole derivative. Its fundamental

properties are summarized in Table 1.
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Property Value Source

Chemical Name

N,1-Dimethyl-4-

(methylamino)-1H-imidazole-5-

carboxamide

--INVALID-LINK--

Synonyms

Caffeine EP Impurity E, 1-

Methyl-4-(methylamino)-5-(N-

methylcarbamoyl)imidazole

--INVALID-LINK--, --INVALID-

LINK--

CAS Number 20041-90-1 --INVALID-LINK--

Molecular Formula C₇H₁₂N₄O --INVALID-LINK--

Molecular Weight 168.20 g/mol --INVALID-LINK--

Formation of Caffeidine from Caffeine
Caffeidine is not a product of the natural biosynthetic pathways of purine alkaloids in tea or

coffee plants. Instead, it is formed from the degradation of caffeine under alkaline conditions.

Experimental Protocol: Alkaline Hydrolysis of Caffeine
The synthesis of caffeidine is typically achieved through the alkaline hydrolysis of caffeine.

The following protocol outlines a general method for this conversion.

Materials:

Caffeine

Liquid caustic soda (sodium hydroxide solution)

Diluted nitric acid

Purified water

Vacuum drying oven

Procedure:
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Caffeine and liquid caustic soda are combined in a mass ratio of 1:4 to 1:10.

The mixture is heated to a temperature between 80-130°C and allowed to react for 0.5 to 6

hours.

The reaction mixture is then cooled to 25-35°C.

The solution is neutralized using diluted nitric acid.

The neutralized solution is further cooled to 8-12°C to facilitate the precipitation of the

product.

The precipitate is collected by filtration.

The filter cake is washed with purified water and subsequently dried in a vacuum drying oven

at 35-40°C for 3-5 hours to yield caffeidine nitrate.[1]

This process highlights that the formation of caffeidine from caffeine requires conditions that

are not present in the natural biological environment of tea and coffee plants.

Formation in Specific Food Preparations
An interesting case of caffeidine formation is in the preparation of "Noon Chai," a traditional

tea from Kashmir. This tea is prepared by boiling green tea leaves with sodium bicarbonate and

salt for an extended period. The addition of sodium bicarbonate creates an alkaline

environment, which, combined with prolonged heating, facilitates the hydrolysis of naturally

present caffeine into caffeidine.[2] This example underscores that while caffeidine can be

found in a tea-based beverage, its presence is a result of the specific preparation method and

not due to its natural occurrence in the tea leaves themselves.

Signaling Pathways and Logical Relationships
The relationship between caffeine and caffeidine is a straightforward chemical transformation

rather than a complex biological signaling pathway. The diagram below, generated using

Graphviz, illustrates this degradative process.

graph Caffeine_to_Caffeidine { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5,
size="7.6,4", dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12,
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fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

caffeine [label="Caffeine\n(C₈H₁₀N₄O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; caffeidine
[label="Caffeidine\n(C₇H₁₂N₄O)", fillcolor="#34A853", fontcolor="#FFFFFF"];

caffeine -> caffeidine [label="Alkaline Hydrolysis\n(e.g., with NaOH or NaHCO₃ and heat)"]; }

Caption: Conversion of Caffeine to Caffeidine.

Conclusion
Based on the available scientific evidence, caffeidine does not naturally occur in tea and

coffee. It is a degradation product of caffeine, formed under alkaline conditions through

hydrolysis. Its presence as "Caffeine EP Impurity E" is relevant for the quality control of

pharmaceutical-grade caffeine. The formation of caffeidine in specific food preparations like

Noon Chai is a result of the cooking process and not indicative of its natural presence in the

raw plant material. Researchers and professionals in drug development should be aware of this

distinction and the conditions that can lead to the formation of this caffeine-related compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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